
Treximet
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Treximet is a fixed-dose combination medication used to treat migraines. It contains two active ingredients: sumatriptan, a serotonin 5-hydroxytryptamine 1b/1d receptor agonist, and naproxen, a nonsteroidal anti-inflammatory drug. Sumatriptan helps to relieve migraine headaches by causing vasoconstriction of the blood vessels in the brain, while naproxen reduces inflammation and pain .
Synthetic Routes and Reaction Conditions:
Industrial Production Methods:
- The industrial production of this compound involves the combination of sumatriptan succinate and naproxen sodium in a single tablet using advanced pharmaceutical technologies to ensure proper dosage and stability .
Types of Reactions:
Oxidation and Reduction: Sumatriptan and naproxen can undergo oxidation and reduction reactions under specific conditions, affecting their pharmacokinetics and stability.
Substitution: Both compounds can participate in substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products:
科学的研究の応用
Efficacy in Migraine Treatment
Treximet has been extensively studied for its efficacy in treating migraines. Clinical trials have demonstrated that this compound provides superior pain relief compared to its individual components and placebo. In pivotal Phase III trials, this compound showed that approximately 65% of patients experienced pain relief within two hours of dosing, compared to 49% for sumatriptan alone and 27% for placebo .
Efficacy Data Table
Study Phase | Pain Relief at 2 Hours | Pain-Free at 24 Hours |
---|---|---|
This compound | 65% | 24% |
Sumatriptan | 49% | Not specified |
Placebo | 27% | Not specified |
Safety Profile
The safety of this compound has been evaluated in various studies, including a long-term safety study for adolescents aged 12 to 17. Results indicated no significant safety concerns, aligning with the known safety profile of the individual components .
Safety Findings Summary
- No new safety signals were identified in post-marketing data.
- The combination was well-tolerated among adolescents, with no reports exceeding the known risks associated with sumatriptan or naproxen .
Pharmacokinetics
Pharmacokinetic studies have shown that the combination of sumatriptan and naproxen in this compound provides a synergistic effect, enhancing the overall efficacy of migraine treatment. The pharmacokinetic properties were assessed through various studies comparing adolescents and adults, confirming similar absorption rates and effectiveness across age groups .
Use in Special Populations
This compound has been evaluated for its efficacy in specific populations, including adolescents and patients with a history of migraine aura. Studies have confirmed its effectiveness in these groups, providing evidence that supports its use as a viable treatment option for younger patients experiencing migraines .
Case Study 1: Efficacy in Adolescents
A pivotal study (TXA107979) assessed this compound's efficacy in adolescents with migraines. The results indicated that all dose groups (10/60 mg, 30/180 mg, and 85/500 mg) were statistically superior to placebo regarding pain-free status at two hours post-dose. Notably, the higher dose group demonstrated significant efficacy across multiple secondary endpoints related to migraine symptoms .
Case Study 2: Long-Term Safety
An open-label long-term safety study (TXA107977) was conducted to evaluate this compound's safety profile over extended use in adolescents. Findings revealed that this compound maintained an acceptable safety profile without new adverse effects compared to established data from adult populations .
作用機序
トレキシメットは、スマトリプタンとナプロキセンの複合作用によって効果を発揮します。
スマトリプタン: セロトニン5-ヒドロキシトリプタミン1b/1d受容体のアゴニストとして作用し、頭蓋血管の収縮と炎症促進性神経ペプチドの放出抑制を引き起こします.
ナプロキセン: シクロオキシゲナーゼ酵素を阻害することによってプロスタグランジンの合成を阻害し、炎症と痛みを軽減します.
類似化合物:
スマトリプタン: リザトリプタン、ゾルミトリプタン、エレトリプタンなどの他のトリプタン.
独自性:
類似化合物との比較
Sumatriptan: Other triptans such as rizatriptan, zolmitriptan, and eletriptan.
Naproxen: Other nonsteroidal anti-inflammatory drugs such as ibuprofen, diclofenac, and celecoxib.
Uniqueness:
特性
CAS番号 |
811794-26-0 |
---|---|
分子式 |
C32H40N3NaO9S |
分子量 |
665.7 g/mol |
IUPAC名 |
sodium;butanedioic acid;1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide;(2S)-2-(6-methoxynaphthalen-2-yl)propanoate |
InChI |
InChI=1S/C14H21N3O2S.C14H14O3.C4H6O4.Na/c1-15-20(18,19)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2)3;1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10;5-3(6)1-2-4(7)8;/h4-5,8-9,15-16H,6-7,10H2,1-3H3;3-9H,1-2H3,(H,15,16);1-2H2,(H,5,6)(H,7,8);/q;;;+1/p-1/t;9-;;/m.0../s1 |
InChIキー |
IGRAQVLKCQVBQA-DBQHITQZSA-M |
SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)[O-].CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCN(C)C.C(CC(=O)O)C(=O)O.[Na+] |
異性体SMILES |
C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)[O-].CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCN(C)C.C(CC(=O)O)C(=O)O.[Na+] |
正規SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)[O-].CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCN(C)C.C(CC(=O)O)C(=O)O.[Na+] |
同義語 |
sumatriptan-naproxen Treximet |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。